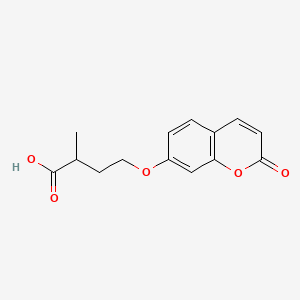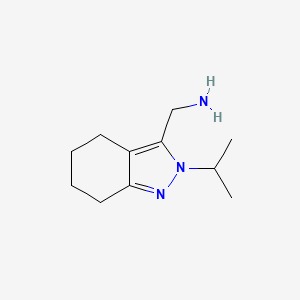![molecular formula C13H16O2S B15293267 {[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone](/img/structure/B15293267.png)
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone is an organic compound characterized by a cyclohexyl ring with a hydroxyl group, a sulfanyl group, and a phenylmethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone typically involves the following steps:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the hydroxyl group: This step often involves oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Attachment of the sulfanyl group: This can be done through nucleophilic substitution reactions using thiol-containing reagents.
Addition of the phenylmethanone moiety: This step involves Friedel-Crafts acylation reactions using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using reagents like chromium trioxide or potassium dichromate.
Reduction: The phenylmethanone moiety can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of {[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenylmethanone moiety can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[(1R,2R)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone: Similar structure but different stereochemistry.
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(methyl)methanone: Similar structure but with a methyl group instead of a phenyl group.
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)ethanone: Similar structure but with an ethanone moiety instead of methanone.
Uniqueness
{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H16O2S |
|---|---|
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
S-[(1S,2S)-2-hydroxycyclohexyl] benzenecarbothioate |
InChI |
InChI=1S/C13H16O2S/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h1-3,6-7,11-12,14H,4-5,8-9H2/t11-,12-/m0/s1 |
Clé InChI |
SCTLAHNAVVTOFN-RYUDHWBXSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)O)SC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1CCC(C(C1)O)SC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)





![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)

![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)



